molecular formula C11H18O B2901655 1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one CAS No. 80606-51-5

1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one

Cat. No.: B2901655
CAS No.: 80606-51-5
M. Wt: 166.264
InChI Key: AJQUQCRAOCSYAQ-UHFFFAOYSA-N
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Description

1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one is a bicyclic ketone characterized by a rigid [3.2.2]nonane framework with an acetyl group attached to the bridgehead carbon. Its synthesis typically involves intramolecular enol oxidative coupling reactions, which yield the bicyclic framework with high efficiency (yields >70%) but moderate diastereoselectivity . The compound’s rigidity and stereochemical features make it a valuable scaffold for drug discovery and materials science.

Properties

IUPAC Name

1-(1-bicyclo[3.2.2]nonanyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-9(12)11-6-2-3-10(4-7-11)5-8-11/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUQCRAOCSYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCCC(CC1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following bicyclic ketones share structural similarities with 1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one but differ in ring size, substitution patterns, and physicochemical properties:

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound [3.2.2] C₁₁H₁₆O 164.24 Not specified Rigid spirocyclic framework; high synthetic yield, low diastereomeric ratio
1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one [2.2.2] C₁₀H₁₆O 152.24 57032-01-6 Smaller ring system; commercially available; used as a building block
1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one [3.2.1] C₁₀H₁₆O 152.24 2109916-97-2 Asymmetric bridgehead substitution; potential for steric hindrance
1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one [2.2.1] C₁₀H₁₂O 148.20 Not specified Unsaturated system (ene group); higher reactivity in cycloaddition reactions

Physicochemical and Reactivity Profiles

  • Ring Strain and Stability: The [3.2.2] system exhibits lower ring strain compared to [2.2.2] and [3.2.1] systems due to its larger size, enhancing thermal stability . The [2.2.1]heptene derivative’s unsaturated structure introduces strain, increasing reactivity toward electrophiles or dienophiles .
  • Solubility and Melting Points :
    • Bicyclo[2.2.2]octane derivatives (e.g., 1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one) are typically solids at room temperature, whereas unsaturated analogs (e.g., bicyclo[2.2.1]heptene derivatives) may exist as oils .
    • The target compound’s rigid structure likely reduces solubility in polar solvents compared to smaller bicyclic systems.

Key Research Findings

  • Synthetic Challenges: The [3.2.2]nonane system’s synthesis is efficient but suffers from diastereomeric mixture formation, necessitating advanced separation techniques .
  • Commercial Availability : Bicyclo[2.2.2]octane-based ketones are more accessible, with suppliers like American Elements® offering gram-scale quantities .
  • Reactivity Trends : Smaller, strained systems (e.g., [2.2.1]) exhibit higher reactivity, while larger systems ([3.2.2]) prioritize stability and structural rigidity .

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